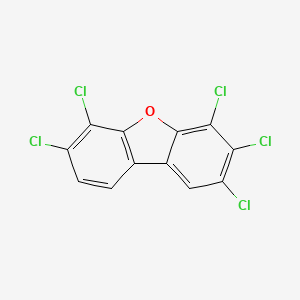

2,3,4,6,7-Pentachlorodibenzofuran

Übersicht

Beschreibung

2,3,4,6,7-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and toxicity. These compounds are structurally related to dioxins and are often found as contaminants in the environment due to industrial processes and combustion activities. This compound is particularly notable for its high toxicity and potential to cause adverse health effects in humans and wildlife .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7-Pentachlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. The process requires the use of chlorine gas and a catalyst, often iron or aluminum chloride, to facilitate the chlorination reaction. The reaction is carried out at elevated temperatures to ensure complete chlorination of the dibenzofuran molecule .

Industrial Production Methods

Industrial production of this compound is generally not conducted intentionally due to its toxic nature. it can be produced as an unintended byproduct during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing materials .

Analyse Chemischer Reaktionen

Atmospheric Oxidation by OH Radicals

PeCDF can form during the atmospheric degradation of polychlorinated biphenyls (PCBs). A study on 3,3',4,4',5-pentachlorobiphenyl (PCB126) revealed that OH radical-initiated oxidation produces PeCDF as a secondary pollutant .

Mechanism :

-

OH Addition : OH radicals add to the biphenyl structure of PCB126, forming hydroxylated intermediates.

-

H Abstraction : Subsequent H abstraction leads to ring cleavage.

-

Recombination : Cyclization of fragmented intermediates results in PeCDF.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Rate constant (OH addition) | cm³/molecule⁻¹s⁻¹ | |

| Atmospheric lifetime | ~47 days |

This pathway highlights PeCDF’s formation as a byproduct of PCB degradation, contributing to its environmental prevalence .

Ozonolysis

Ozone reacts with PeCDF to form oxygenated intermediates:

Pathway :

-

Electrophilic Attack : Ozone targets electron-rich aromatic regions.

-

Ring Opening : Formation of dihydroxylated and dialdehyde intermediates.

-

Secondary Oxidation : Further reaction yields chlorophenols and nitro derivatives.

Example Product :

Substitution Reactions

PeCDF participates in electrophilic substitution, though reactivity is reduced due to electron-withdrawing Cl groups.

Nitration :

Thermal Degradation

During incineration (>800°C), PeCDF decomposes via:

-

Radical Pathways : Cl abstraction and ring fragmentation.

Research Gaps

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

PeCDF is primarily used in toxicological studies to assess its carcinogenic potential and mechanisms of toxicity. Research has shown that PeCDF can induce liver tumors in laboratory animals, particularly in female Sprague-Dawley rats. The National Toxicology Program (NTP) conducted a comprehensive study where rats were administered varying doses of PeCDF to evaluate its long-term effects on health, including tumor formation and alterations in hormone levels .

Key Findings:

- Carcinogenicity: PeCDF has been linked to liver tumors in animal models, with studies indicating dose-dependent relationships between exposure levels and tumor incidence .

- Hormonal Disruption: Significant alterations in thyroid hormone levels were observed in treated rats, suggesting potential endocrine-disrupting effects .

Environmental Monitoring

PeCDF is also significant in environmental monitoring due to its persistence and bioaccumulation potential. It is often found in contaminated soil and sediments, necessitating its detection and quantification for environmental risk assessments.

Detection Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for detecting PeCDF in environmental samples due to its sensitivity and specificity.

- Bioassays: Biological assays using specific cell lines can help assess the toxicity of environmental samples containing PeCDF.

Research on Cytochrome P450 Induction

Recent studies have highlighted PeCDF's role as a potent inducer of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. These enzymes are critical for the metabolism of various xenobiotics and endogenous compounds.

Research Insights:

- PeCDF is reported to be three to 27 times more potent than TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as an inducer of CYP1A enzymes in primary hepatocyte cultures . This property makes it a valuable compound for studying metabolic pathways and enzyme induction mechanisms.

Risk Assessment and Regulatory Frameworks

PeCDF is included in risk assessments related to dioxin-like compounds due to its toxicological profile. Regulatory bodies utilize data from studies involving PeCDF to establish safety thresholds and guidelines for human exposure.

Regulatory Considerations:

- The establishment of relative potency factors for PeCDF helps compare its toxicity with other dioxins and furans, aiding regulatory decisions regarding environmental cleanup and public health protections .

Case Studies

Several case studies illustrate the applications of PeCDF in understanding environmental health risks:

Wirkmechanismus

The toxic effects of 2,3,4,6,7-Pentachlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression that can result in toxicological effects such as carcinogenesis and disruption of endocrine functions .

Vergleich Mit ähnlichen Verbindungen

2,3,4,6,7-Pentachlorodibenzofuran is part of a broader class of polychlorinated dibenzofurans (PCDFs), which include compounds like:

- 2,3,7,8-Tetrachlorodibenzofuran

- 1,2,3,7,8-Pentachlorodibenzofuran

- 2,3,4,7,8-Pentachlorodibenzofuran

Compared to these similar compounds, this compound is unique due to its specific chlorination pattern, which influences its toxicity and environmental behavior .

Biologische Aktivität

2,3,4,6,7-Pentachlorodibenzofuran (PeCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a group of environmental contaminants known for their toxicological effects. This article explores the biological activity of PeCDF, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

PeCDF exhibits significant biological activity primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, PeCDF translocates to the nucleus and activates transcription in the xenobiotic response element (XRE) promoter region. This activation leads to the expression of various detoxifying enzymes, including cytochrome P450 enzymes such as CYP1A1 and CYP1B1 .

Key Mechanisms:

- Cytochrome P450 Induction : PeCDF significantly induces cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics .

- XRE Activation : The binding of PeCDF to AhR enhances the expression of phase I and II xenobiotic metabolizing enzymes, facilitating detoxification processes .

- Inflammatory Pathways : AhR signaling also influences inflammatory pathways by altering prostaglandin synthesis and cytokine signaling .

Toxicological Profile

The toxicological effects of PeCDF have been extensively studied in animal models. Notable findings include:

- Carcinogenicity : Long-term studies in female rats exposed to PeCDF revealed increased incidences of liver tumors and other cancers. Specifically, hepatocellular adenomas and cholangiocarcinomas were observed alongside non-neoplastic lesions such as liver hypertrophy and hyperplasia .

- Endocrine Disruption : Exposure to PeCDF has been linked to alterations in thyroid hormone levels, indicating potential endocrine-disrupting properties .

- Immune System Effects : The compound is associated with thymic atrophy and altered immune responses due to its effects on T-cell differentiation .

Case Studies

Several case studies have highlighted the biological activity and health impacts associated with PeCDF exposure:

Case Study 1: Liver Cancer in Rats

In a two-year study involving female rats administered varying doses of PeCDF, significant increases in liver cancer incidence were noted. The study reported dose-dependent increases in liver weights and histopathological changes indicative of carcinogenic activity .

Case Study 2: Human Exposure Assessment

Epidemiological studies have suggested a correlation between environmental exposure to PCDFs and increased cancer rates in certain populations. For instance, a three-fold excess mortality from liver cancer was observed among men exposed to high levels of PCDFs over a prolonged period .

Comparative Analysis with Other PCDFs

PeCDF's biological activity can be compared with other related compounds such as 2,3,4,7,8-Pentachlorodibenzofuran (another member of the PCDF family). Research indicates that while both compounds activate AhR signaling pathways, PeCDF may exhibit greater potency in inducing cytochrome P450 enzymes compared to its counterparts like TCDD (2,3,7,8-Tetrachlorodibenzofuran) .

| Compound | Potency (CYP1A Induction) | Carcinogenic Potential | Key Effects |

|---|---|---|---|

| This compound | High | Yes | Liver tumors, endocrine disruption |

| 2,3,4,7,8-Pentachlorodibenzofuran | Moderate | Yes | Similar effects but less potent |

| 2,3,7,8-Tetrachlorodibenzofuran | Moderate | Yes | Immune system effects |

Eigenschaften

IUPAC Name |

2,3,4,6,7-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-6-2-1-4-5-3-7(14)8(15)10(17)12(5)18-11(4)9(6)16/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFBZRQKGOGHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017146 | |

| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-43-8 | |

| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6,7-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4S98BDU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.